Ligustrin A

描述

准备方法

化学反应分析

科学研究应用

Biological Activities

Ligustrin A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may play a role in aging and chronic diseases .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it beneficial for conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This property opens avenues for its use in developing new antimicrobial agents .

Medicinal Applications

The therapeutic potential of this compound extends into several medical fields:

- Cancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves targeting specific signaling pathways associated with cell proliferation .

- Neuroprotective Effects : Research into neurodegenerative diseases has highlighted this compound's potential as a neuroprotective agent. It may help mitigate the effects of neurotoxicity and promote neuronal survival, making it a candidate for further investigation in conditions like Alzheimer's disease .

- Cardiovascular Health : The compound's antioxidant and anti-inflammatory properties suggest it could play a role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Effects | This compound significantly reduced oxidative stress markers in vitro, indicating strong antioxidant activity. |

| Study 2 | Anticancer Activity | In vivo studies showed that this compound inhibited tumor growth in mouse models of breast cancer, suggesting potential as an anticancer agent. |

| Study 3 | Neuroprotection | This compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, highlighting its neuroprotective potential. |

作用机制

相似化合物的比较

丁香苷通常与其他苯丙烷类糖苷,如刺五加苷 E 和异黄芩苷进行比较 . 虽然所有这些化合物都表现出抗氧化和抗炎特性,但丁香苷在调节脂肪生成和促进脂质代谢方面具有独特的能力 . 另一方面,刺五加苷 E 以其抗疲劳和免疫调节活性而闻名 . 异黄芩苷表现出强烈的抗炎和抗癌特性 . 其他类似化合物包括党参皂苷和毛药子皂苷 III,它们存在于党参中,并且已被证明在干旱胁迫下会积累 . 这些化合物与丁香苷共享一些药理特性,但在其特定的作用机制和治疗应用方面有所不同。

生物活性

Ligustrin A, a lignan compound derived from various species of the Ligustrum genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

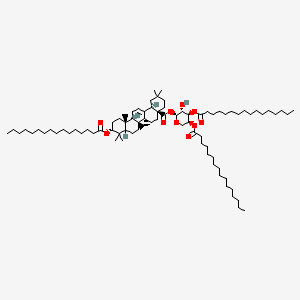

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound typically exhibits a biphenyl structure common among lignans, which allows for various interactions with biological systems.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-125 °C |

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial in combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory responses.

Anticancer Potential

Research has highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in colorectal (HT29) and liver (HepG2) cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of COX-2 and cytokine production | |

| Anticancer | Induces apoptosis in HT29 and HepG2 cells |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways related to inflammation, particularly through the inhibition of NF-kB activation, which leads to decreased expression of COX-2 and other inflammatory markers.

- Anticancer Mechanism : this compound activates caspase pathways leading to apoptosis in cancer cells, while also inhibiting cell cycle progression.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various lignans, this compound exhibited a high level of radical scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify this activity.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXKWHHAMZTBY-GCPOEHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O9 | |

| Record name | Eleutheroside B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042438 | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-34-3 | |

| Record name | Syringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。